REACTION_CXSMILES
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[NH2:1][CH2:2][C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.N1C=CC=CC=1.[N+:15]([C:18]1[CH:26]=[CH:25][C:21]([C:22](Cl)=[O:23])=[CH:20][CH:19]=1)([O-:17])=[O:16]>ClCCl>[N+:15]([C:18]1[CH:19]=[CH:20][C:21]([C:22]([NH:1][CH2:2][C:3]2[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=2)=[O:23])=[CH:25][CH:26]=1)([O-:17])=[O:16]
|
Name
|
|
Quantity
|
12.9 mL
|
Type
|
reactant
|
Smiles
|
NCC1=CC=NC=C1
|
Name
|
|
Quantity
|
51.4 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
24.8 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)Cl)C=C1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
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Details
|
reaction complete
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
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Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)NCC2=CC=NC=C2)C=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |